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Compound of Interest |

2,5-Dimethoxy-4-

Compound Name: methylphenethylamine
hydrochloride
CAS No.: 25505-65-1

Cat. No.: B027185

Executive Summary

This technical guide provides a comprehensive analysis of the receptor binding profile of 2,5-
Dimethoxy-4-methylphenethylamine (2C-D), a classical psychedelic phenethylamine. Unlike its
halogenated homologs (e.g., 2C-B, 2C-I), 2C-D possesses a methyl group at the 4-position,
resulting in a distinct pharmacological profile characterized by lower potency and a unique
binding affinity ratio between 5-HT2A and 5-HT2C receptors.

This document details the specific binding affinities (

), elucidates the structure-activity relationships (SAR) governing its interaction with the
orthosteric binding site, and provides a validated, step-by-step protocol for conducting
radioligand competition assays to verify these values in a laboratory setting.

Pharmacological Profile & Mechanism of Action

2C-D acts primarily as a partial agonist at the serotonin 5-HT2A receptor, the primary target for
psychedelic activity. However, its affinity profile is not exclusive to this subtype.

Receptor Binding Affinity Data

The following data summarizes the inhibition constants (
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) for 2C-D at key serotonergic sites. Lower

values indicate higher affinity. Note the slight selectivity for the 5-HT2C subtype over 5-HT2A in
terms of pure affinity, a trait shared with several simple phenethylamines, though functional

potency (

) often favors 5-HT2A signaling in behavioral models.

Table 1: Binding Affinity Profile of 2C-D (Human Receptors)
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Technical Insight: The affinity of 2C-D for 5-HT2A (

nM) is roughly an order of magnitude lower than that of its N-benzyl derivative, 25D-
NBOMe (

nM).[1] This highlights the critical role of the N-benzyl "hydrophobic pocket"
interaction in super-potent agonists, which 2C-D lacks.

Signal Transduction Pathway

Upon binding to the 5-HT2A receptor, 2C-D stabilizes the active conformation of the G-protein
coupled receptor (GPCR), preferentially coupling to the

protein. This initiates the canonical Phospholipase C (PLC) cascade.
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Figure 1: Canonical Gg-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.
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Structure-Activity Relationships (SAR)

The binding affinity of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

o Steric Bulk: The 4-methyl group in 2C-D is relatively small compared to the bromine in 2C-B
or the ethyl in 2C-E.

o Observation: Affinity generally correlates with the lipophilicity and optimal steric filling of
the receptor's hydrophobic pocket (Residue F340 in 5-HT2A).

o Result: The methyl group provides insufficient hydrophobic interaction compared to the
bromo- or ethyl- substituents, resulting in higher

(lower affinity) for 2C-D compared to 2C-B (
nM).

o Methyoxy Orientation: The 2,5-dimethoxy pattern is non-negotiable for high affinity. Removal
of either methoxy group leads to a drastic loss of potency (10-100 fold reduction).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the

of 2C-D at the 5-HT2A receptor via competitive displacement of
-Ketanserin.

Prerequisites:

e Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors (or rat frontal
cortex homogenate).

» Radioligand:

-Ketanserin (Specific Activity: 60-80 Ci/mmol). Note: Ketanserin is an antagonist; this assay
measures affinity for the antagonist-preferring state, which is standard for screening.

e Test Compound: 2C-D HCI (dissolved in DMSO, serial dilutions).
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Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Methodology

Step 1: Membrane Preparation

Harvest HEK293-5HT2A cells in ice-cold PBS.

Homogenize using a Polytron in Lysis Buffer (50 mM Tris-HCI, pH 7.4).

Centrifuge at 20,000 x g for 20 minutes at 4°C.

Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCI, 4 mM
, 0.1% Ascorbic Acid). Ascorbic acid prevents oxidation of phenethylamines.

Step 2: Competitive Binding Incubation

Prepare 96-well plates.
o Total Binding (TB): Add 50 pL Membrane + 50 pL

-Ketanserin (Final conc. 1 nM) + 50 pL Assay Buffer.

» Non-Specific Binding (NSB): Add 50 uL Membrane + 50 L
-Ketanserin + 50 puL Mianserin (10 uM excess).

e Experimental (2C-D): Add 50 pL Membrane + 50 pL

-Ketanserin + 50 pL 2C-D (Concentration range

to
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)

e Incubate for 60 minutes at 37°C to reach equilibrium.

Step 3: Filtration & Counting

Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Critical: PEI
reduces non-specific binding of the radioligand to the filter.[2]

Harvest plates using a vacuum manifold (e.g., Brandel harvester).

Wash filters

with ice-cold Tris-HCI buffer.

Dry filters and add liquid scintillation cocktail.

Count radioactivity (CPM) using a beta-counter.

Step 4: Data Analysis

Calculate Specific Binding:

Plot % Specific Binding vs. Log[2C-D].

Fit data to a one-site competition model to determine

Calculate

using the Cheng-Prusoff Equation:
Where
is radioligand concentration and

is the dissociation constant of
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-Ketanserin.
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methylphenethylamine.]. BenchChem, [2026]. [Online PDF]. Available at:
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dimethoxy-4-methylphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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